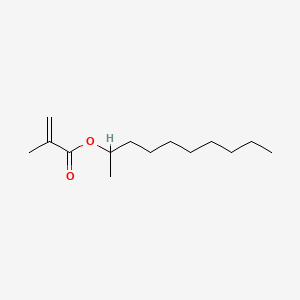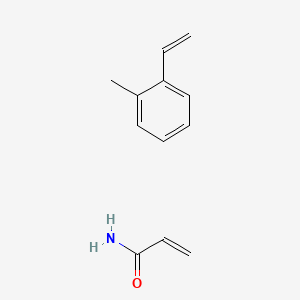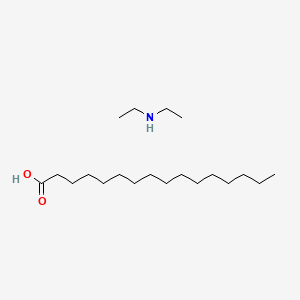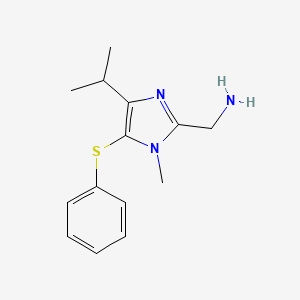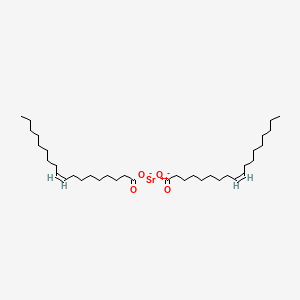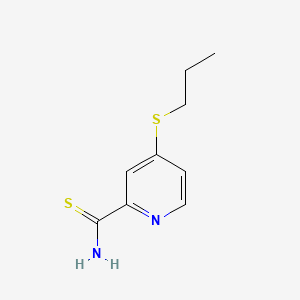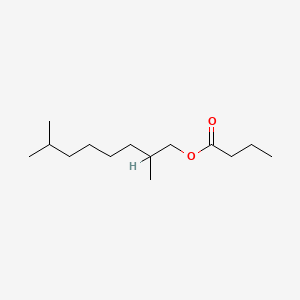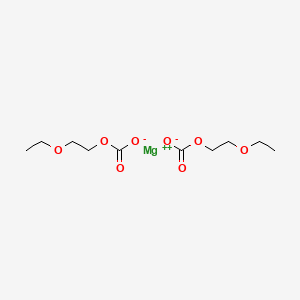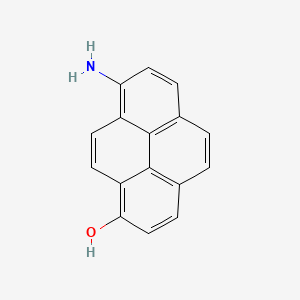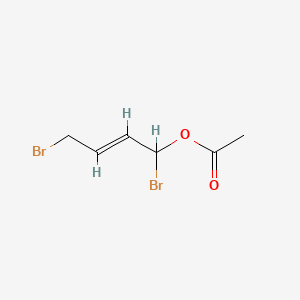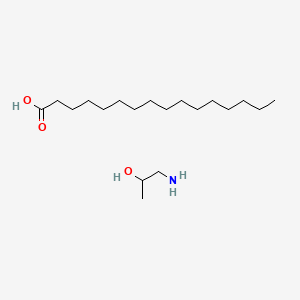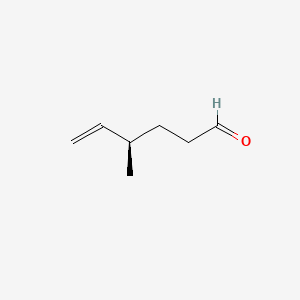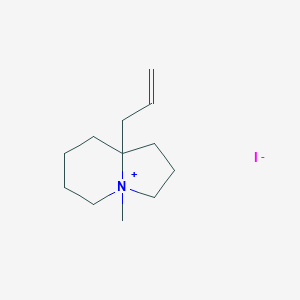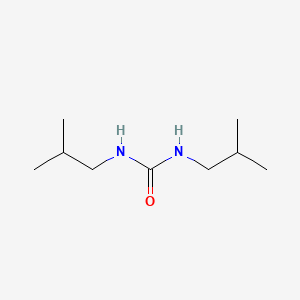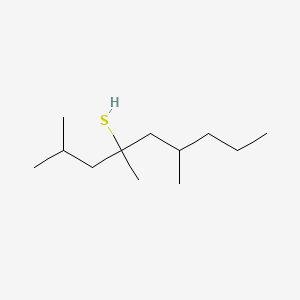
2,4,6-Trimethylnonane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylnonane-4-thiol: is an organic compound with the molecular formula C12H26S and a molecular weight of 202.39984 g/mol It is characterized by the presence of a thiol group (-SH) attached to a nonane backbone with three methyl groups at positions 2, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylnonane-4-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonane derivatives and thiol reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and automation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylnonane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,4,6-Trimethylnonane-4-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylnonane-4-thiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylnonane: Lacks the thiol group, resulting in different chemical properties and reactivity.
2,4,6-Trimethylheptane: A shorter chain analog with distinct physical and chemical characteristics.
2,4,6-Trimethylundecane: A longer chain analog with variations in boiling point and solubility.
Uniqueness
The thiol group allows for unique interactions with other molecules, making it valuable in various chemical and biological processes .
Properties
CAS No. |
80867-38-5 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
2,4,6-trimethylnonane-4-thiol |
InChI |
InChI=1S/C12H26S/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
UHWKUFSXTLGDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


